Pyrazine-2-carbaldehyde
Overview
Description
Pyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H4N2O. It is a derivative of pyrazine, characterized by the presence of an aldehyde group at the second position of the pyrazine ring. This compound is known for its distinctive odor and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
Pyrazine-2-carbaldehyde, like other pyrazine derivatives, is a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It has been studied that the formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes, including this compound, involves a reaction sequence of addition-dehydration . This reaction sequence is catalyzed by water, methanol, and acetic acid .
Biochemical Pathways
It’s known that pyrazine derivatives can affect various biological pathways due to their wide range of biological activities .
Result of Action
Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the formation of bis-azomethines from this compound is catalyzed by water, methanol, and acetic acid , suggesting that these substances may influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Pyrazine-2-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amines, which are important intermediates in many biochemical processes . Additionally, this compound has been shown to interact with hydrazine to form bis-azomethines, a reaction that is catalyzed by water, methanol, and acetic acid . These interactions highlight the compound’s versatility in biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain enzymes, leading to changes in metabolic flux and gene expression . Additionally, it has been reported to exhibit antimicrobial, anti-inflammatory, and antiviral activities, which further underscores its impact on cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form Schiff bases with amines, leading to the formation of stable imine complexes . These complexes can act as bidentate ligands, interacting with metal ions and other biomolecules. The formation of these complexes can result in enzyme inhibition or activation, depending on the specific biomolecules involved . Additionally, this compound can undergo nucleophilic addition reactions, further contributing to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the formation of Schiff bases and bis-azomethines . It interacts with enzymes such as hydrazine and other cofactors, leading to the formation of various intermediates and metabolites . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, the compound can accumulate in specific tissues, depending on its interactions with cellular components . These transport and distribution mechanisms are crucial for understanding the compound’s overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This subcellular localization is essential for understanding the precise biochemical mechanisms of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyrazine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the Vilsmeier-Haack reaction, where pyrazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods typically involve the use of metal catalysts and controlled reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic
Properties
IUPAC Name |
pyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBWJLDFSICTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460761 | |
Record name | Pyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-66-5 | |
Record name | Pyrazinecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pyrazinecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZINECARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX42FX5JBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Pyrazine-2-carbaldehyde be used to synthesize more complex molecules like Pteridines?
A1: this compound serves as a crucial starting material for synthesizing 4-unsubstituted pteridines []. The process involves several steps, starting with converting this compound to 2-amino-3-dimethoxymethylpyrazine. This intermediate undergoes acylation with various reagents, leading to different substituted derivatives. Subsequent hydrolysis and cyclization with ammonia yield various pteridine derivatives, including 2-methylpteridine, pteridin-2-one, and pteridine itself.
Q2: Can you explain the coordination chemistry of this compound with metals like Tin?
A2: this compound, when reacted with diphenyltin(IV) dichloride in the presence of 4-ethylthiosemicarbazone (Hapetsc), forms a unique diorganotin(IV) complex []. In this complex, the this compound derivative acts as a monodentate ligand, coordinating with the tin atom through its nitrogen atom. This coordination creates a distorted octahedral geometry around the tin center. This research highlights the potential of this compound derivatives in forming complexes with potential applications in various fields like catalysis.
Q3: What spectroscopic techniques are helpful in characterizing this compound and its derivatives?
A3: Characterization of this compound and its derivatives relies heavily on spectroscopic techniques like UV, IR, and NMR spectroscopy []. These techniques provide crucial information about the electronic structure, functional groups, and proton environments within the molecule, enabling researchers to confirm the identity and purity of the synthesized compounds. Additionally, ionization constants can be determined, providing insights into the molecule's reactivity and potential interactions.
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